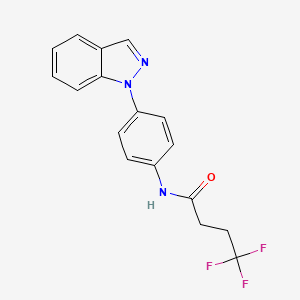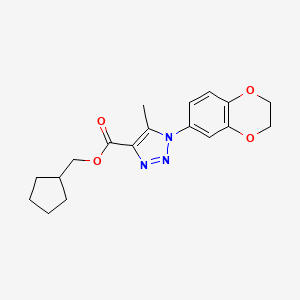![molecular formula C15H14N2O6S B7423574 4-[(2-Ethyl-5-nitrophenyl)sulfonylamino]benzoic acid](/img/structure/B7423574.png)
4-[(2-Ethyl-5-nitrophenyl)sulfonylamino]benzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[(2-Ethyl-5-nitrophenyl)sulfonylamino]benzoic acid is an organic compound characterized by the presence of a benzoic acid moiety linked to a sulfonylamino group, which is further substituted with an ethyl and nitro group on the phenyl ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2-Ethyl-5-nitrophenyl)sulfonylamino]benzoic acid typically involves multi-step organic reactions. One common approach is the sulfonylation of 4-aminobenzoic acid with 2-ethyl-5-nitrobenzenesulfonyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine, which facilitates the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the process.
化学反应分析
Types of Reactions
4-[(2-Ethyl-5-nitrophenyl)sulfonylamino]benzoic acid can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under suitable conditions.
Reduction: The sulfonyl group can be reduced to a thiol group.
Substitution: The benzoic acid moiety can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Electrophilic aromatic substitution reactions often require a Lewis acid catalyst such as aluminum chloride.
Major Products Formed
Oxidation: Conversion of the nitro group to an amino group.
Reduction: Formation of a thiol group from the sulfonyl group.
Substitution: Various substituted benzoic acid derivatives depending on the electrophile used.
科学研究应用
4-[(2-Ethyl-5-nitrophenyl)sulfonylamino]benzoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials.
作用机制
The mechanism of action of 4-[(2-Ethyl-5-nitrophenyl)sulfonylamino]benzoic acid involves its interaction with specific molecular targets. The sulfonylamino group can form hydrogen bonds with biological macromolecules, while the nitro and ethyl groups can modulate the compound’s lipophilicity and electronic properties. These interactions can affect various biochemical pathways, leading to the compound’s observed effects.
相似化合物的比较
Similar Compounds
- 4-[(2-Methyl-5-nitrophenyl)sulfonylamino]benzoic acid
- 4-[(2-Ethyl-5-chlorophenyl)sulfonylamino]benzoic acid
- 4-[(2-Ethyl-5-nitrophenyl)sulfonylamino]benzamide
Uniqueness
4-[(2-Ethyl-5-nitrophenyl)sulfonylamino]benzoic acid is unique due to the specific combination of its functional groups, which confer distinct chemical and biological properties. The presence of both the nitro and sulfonylamino groups allows for versatile chemical reactivity and potential biological activity, distinguishing it from similar compounds.
属性
IUPAC Name |
4-[(2-ethyl-5-nitrophenyl)sulfonylamino]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O6S/c1-2-10-5-8-13(17(20)21)9-14(10)24(22,23)16-12-6-3-11(4-7-12)15(18)19/h3-9,16H,2H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSYRUJRVEOBQPY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=C(C=C1)[N+](=O)[O-])S(=O)(=O)NC2=CC=C(C=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-[(2,4-dimethylphenyl)carbamoyl]-2-[(4-hydroxy-1-phenylbutyl)amino]acetamide](/img/structure/B7423494.png)

![Ethyl 4-tert-butyl-6-[(3-nitrophenyl)methylamino]pyrimidine-2-carboxylate](/img/structure/B7423504.png)
![Dimethyl 3-methyl-5-[[4-(methylsulfonylmethyl)phenyl]sulfamoyl]thiophene-2,4-dicarboxylate](/img/structure/B7423512.png)
![(4-Fluorophenyl)-[1-[[2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl]methyl]piperidin-4-yl]methanol](/img/structure/B7423521.png)
![Dimethyl 3-methyl-5-[[4-(phenylcarbamoyl)phenyl]sulfamoyl]thiophene-2,4-dicarboxylate](/img/structure/B7423528.png)
![2-[1-(4-fluorophenyl)benzimidazol-2-yl]sulfanyl-N-(4-methylsulfonylphenyl)acetamide](/img/structure/B7423535.png)
![7-azaspiro[3.5]nonan-7-yl-(5-bromo-1H-indol-3-yl)methanone](/img/structure/B7423542.png)
![3-Fluoro-4-[1-[2-[(5-oxo-1,4-dihydro-1,2,4-triazol-3-yl)sulfanyl]acetyl]piperidin-4-yl]oxybenzonitrile](/img/structure/B7423544.png)
![1-(3,5-difluoro-4-pyrrolidin-1-ylphenyl)-3-[1-(1H-1,2,4-triazol-5-yl)ethyl]urea](/img/structure/B7423568.png)


![5-bromo-N-[(2-phenyl-1,2,4-triazol-3-yl)methyl]pyrimidin-2-amine](/img/structure/B7423594.png)

